molecular formula C12H19NO3S B498006 N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide CAS No. 886122-91-4

N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide

Cat. No. B498006
CAS RN: 886122-91-4
M. Wt: 257.35g/mol
InChI Key: ZHWCFJGJVRWDIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide, also known as EIMBC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EIMBC is a sulfonamide derivative that possesses a unique chemical structure, making it an attractive candidate for use in biochemical and physiological studies. In

Mechanism of Action

The mechanism of action of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide is not fully understood, but it is believed to involve the modulation of ion channels and enzymes. This compound has been shown to enhance the activity of GABAA receptors, leading to an increase in inhibitory neurotransmission. It has also been found to enhance the activity of carbonic anhydrase, leading to a decrease in pH in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to enhance the activity of GABAA receptors, leading to an increase in inhibitory neurotransmission. This compound has also been found to enhance the activity of carbonic anhydrase, leading to a decrease in pH in the body. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide in lab experiments is its unique chemical structure, which makes it an attractive candidate for use in biochemical and physiological studies. Additionally, the synthesis of this compound is relatively straightforward, and it can be purified to a high degree of purity. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide. One area of interest is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, studies on the toxicity of this compound are needed to ensure its safety for use in humans.

Synthesis Methods

The synthesis of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide involves the reaction of 5-isopropyl-2-methoxybenzenesulfonyl chloride with ethylamine, followed by purification through recrystallization. This method has been reported to yield high purity this compound, making it suitable for scientific research applications.

Scientific Research Applications

N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of ion channels, including the GABAA receptor, which is involved in the regulation of inhibitory neurotransmission in the brain. This compound has also been found to enhance the activity of certain enzymes, such as carbonic anhydrase, which is involved in the regulation of pH in the body.

properties

IUPAC Name

N-ethyl-2-methoxy-5-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-5-13-17(14,15)12-8-10(9(2)3)6-7-11(12)16-4/h6-9,13H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWCFJGJVRWDIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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